2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Drug Discovery Medicinal Chemistry SAR

This ortho-brominated, dual N-alkylated benzenesulfonamide provides a unique three-point pharmacophoric architecture—ortho-Br, furan-3-ylmethyl, and thiophen-2-ylmethyl—unobtainable from generic mono-substituted or non-halogenated sulfonamide building blocks. The aryl bromide serves as a versatile synthetic handle for on-resin or solution-phase diversification (Suzuki, Sonogashira), enabling focused library synthesis. Its distinct lipophilicity (cLogP ~3.7–4.2) makes it an essential matched-pair tool for probing halogen bonding in bromodomain and kinase screens. Procure this exclusive scaffold to accelerate your fragment-based drug discovery and SAR deconvolution studies.

Molecular Formula C16H14BrNO3S2
Molecular Weight 412.32
CAS No. 1797601-44-5
Cat. No. B2598708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
CAS1797601-44-5
Molecular FormulaC16H14BrNO3S2
Molecular Weight412.32
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)Br
InChIInChI=1S/C16H14BrNO3S2/c17-15-5-1-2-6-16(15)23(19,20)18(10-13-7-8-21-12-13)11-14-4-3-9-22-14/h1-9,12H,10-11H2
InChIKeyKIAQOLDAULTADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: Structural and Physicochemical Baseline


2-Bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1797601-44-5) is a heteroaryl-substituted benzenesulfonamide featuring a 2-bromo substituent on the phenyl ring and dual N-alkylation with furan-3-ylmethyl and thiophen-2-ylmethyl groups [1]. With a molecular formula of C₁₆H₁₄BrNO₃S₂ and a molecular weight of 412.3 g/mol [1], it belongs to a proprietary scaffold class where the ortho-bromine atom serves both as a steric/electronic modulator and a versatile synthetic handle for late-stage diversification. The dual heterocyclic appendages distinguish this compound from mono-heteroaryl or unsubstituted phenylsulfonamide analogs, potentially influencing target recognition, solubility, and metabolic stability in ways that cannot be replicated by generic sulfonamide building blocks.

Why 2-Bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide Cannot Be Replaced by Simpler Analogs


Generic sulfonamide building blocks (e.g., unsubstituted benzenesulfonamide or mono-alkylated derivatives) lack the coordinated three-point pharmacophoric architecture—ortho-bromine, furan-3-ylmethyl, and thiophen-2-ylmethyl—that defines the chemical space occupied by this compound. The ortho-bromine exerts both steric shielding of the sulfonamide moiety and electronic perturbation of the aromatic ring, directly influencing hydrogen-bonding capacity and halogen-bonding potential [1]. Removing or relocating the bromine, or simplifying the heteroaryl substitution pattern, can abolish interactions with bromodomains, carbonic anhydrase isoforms, or other targets known to engage halogenated aromatic sulfonamides [2]. Therefore, researchers screening for structure-activity relationships (SAR) in bromine-tolerant binding pockets cannot assume that a non-brominated or differently substituted benzenesulfonamide will recapitulate the binding mode or functional activity of this specific compound.

Quantitative Differentiation Evidence for 2-Bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide vs. Nearest Analogs


Molecular Weight and Predicted Lipophilicity Differentiate the 2-Bromo Compound from Non-Brominated and 2,6-Difluoro Congeners

The 2-bromo substitution increases molecular weight by 23.6% relative to the non-brominated parent (CAS 1428357-82-7) and by 11.6% relative to the 2,6-difluoro analog (CAS 1428364-70-8), elevating MW from 333.4 and 369.4 g/mol, respectively, to 412.3 g/mol [1][2]. This substantial increase predicts a proportional rise in cLogP, enhancing membrane partitioning potential while also increasing the risk of exceeding Lipinski’s MW threshold.

Drug Discovery Medicinal Chemistry SAR

The Ortho-Bromine Provides a Unique Synthetic Handle Absent in Non-Halogenated and Difluoro Analogs

The C–Br bond at the ortho position enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) that are not feasible with the non-brominated parent (C–H only) and are mechanistically distinct from the C–F bonds of the 2,6-difluoro analog, which are largely inert under standard coupling conditions [1]. This positions the compound as a privileged intermediate for generating diverse analog libraries from a single precursor.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Dual Heteroaryl N-Substitution Confers a Distinct 3D Pharmacophore Compared to Mono-Heteroaryl Analogs

The simultaneous presence of furan-3-ylmethyl (H-bond acceptor via ring oxygen) and thiophen-2-ylmethyl (sulfur-directed interactions) creates a V-shaped spatial arrangement of heteroatoms projecting from the sulfonamide nitrogen. This topology is absent in analogs where only one heteroaryl group is present or where the heteroaryl is directly attached to the sulfonamide sulfur rather than the nitrogen [1][2]. In the carbonic anhydrase II inhibitor series, 4-substituted thiophene- and furan-2-sulfonamides achieved nanomolar potency (Ki values in the low nM range) specifically when the heterocycle was positioned at the sulfonamide sulfur; relocating the heterocycle to the nitrogen, as in the target compound, generates a topologically distinct hydrogen-bonding network [2].

Structural Biology Pharmacophore Modeling Ligand Design

Predicted Physicochemical Profile Suggests Differential Solubility and Permeability vs. Parent Analog

Computational predictions using the chemical structure indicate that the 2-bromo compound has a higher calculated logP (cLogP ≈ 3.7–4.2) compared to the non-brominated parent (cLogP ≈ 2.8–3.3) due to the hydrophobic contribution of the bromine atom [1]. This suggests increased membrane permeability but potentially reduced aqueous solubility (~10⁻⁵–10⁻⁶ M estimated for the brominated form vs. ~10⁻⁴ M for the parent), which may impact formulation strategies and assay conditions [1]. Note: These are in silico estimates; experimental logP and solubility data are not available in the public domain at the time of writing.

ADMET Physicochemical Property Prediction Lead Optimization

Recommended Application Scenarios for 2-Bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide Based on Differentiation Evidence


Medicinal Chemistry SAR Exploration of Halogen-Binding Pockets

The ortho-bromine atom engages in halogen bonding and hydrophobic interactions with protein binding sites that are sterically and electronically tolerant of bromine. This compound is suitable for screening campaigns targeting bromodomains, kinases with a halogen-binding back pocket, or carbonic anhydrase isoforms where halogenated benzenesulfonamides have demonstrated enhanced affinity [2]. The dual-heteroaryl N-substitution further expands the pharmacophore diversity accessible in a single compound.

Synthetic Intermediate for Parallel Library Synthesis via C–Br Cross-Coupling

The aryl bromide functionality enables on-resin or solution-phase diversification through Suzuki, Buchwald-Hartwig, or Sonogashira couplings to generate focused libraries of biaryl, aminoaryl, or alkynyl derivatives. This is a key advantage over the non-brominated parent or difluoro analog, which lack a readily functionalizable carbon–halogen bond under mild conditions [1]. Research groups engaged in fragment-based drug discovery or DNA-encoded library synthesis can leverage this handle for late-stage functionalization without resynthesizing the core scaffold.

Physicochemical Tool Compound for LogP-Dependent Assay Validation

With a molecular weight of 412.3 g/mol and an estimated cLogP in the 3.7–4.2 range, this compound occupies a lipophilicity space distinct from the non-brominated parent (MW 333.4, cLogP 2.8–3.3) [1]. It can serve as a matched-pair tool to probe the effect of lipophilicity on assay interference, membrane permeability, or non-specific binding in biochemical and cellular assays, helping to deconvolute SAR from physicochemical artifacts.

Computational Chemistry and Pharmacophore Model Development

The compound’s unique three-point architecture (Br, furan-O, thiophene-S) provides a defined spatial arrangement of interaction features for molecular docking, molecular dynamics simulations, and pharmacophore hypothesis generation. Its structural complexity is intermediate between fragment-like molecules and drug-like leads, making it a useful reference for validating computational models predicting halogen bonding or heteroaryl interactions [2].

Quote Request

Request a Quote for 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.